molecular formula C19H20N2O2S B2772715 3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946330-52-5

3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2772715
CAS RN: 946330-52-5
M. Wt: 340.44
InChI Key: ANSINZXQDZLSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Potential

Structural studies have revealed that 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes and their N-phenyl-substituted derivatives exhibit high anti-inflammatory activity . These compounds hold promise as nonsteroidal anti-inflammatory agents .

Greener Synthesis Strategies

Researchers have explored greener synthetic approaches for indole derivatives. For instance:

Broad-Spectrum Biological Activities

Beyond the specific applications mentioned above, indole derivatives continue to surprise us with their diverse biological activities. These include:

Mechanism of Action

Target of Action

It is suggested that the compound exhibits high anti-inflammatory activity , which implies that it may target enzymes or proteins involved in the inflammatory response.

Mode of Action

Given its anti-inflammatory activity , it is plausible that it may inhibit the production or action of pro-inflammatory cytokines or other mediators of inflammation.

Biochemical Pathways

Considering its anti-inflammatory properties , it may influence pathways related to the immune response and inflammation.

Result of Action

The compound has been found to exhibit high anti-inflammatory activity . This suggests that it may have a significant effect in reducing inflammation at the molecular and cellular levels.

properties

IUPAC Name

10-benzyl-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-19-11-15(14-9-6-10-16(22-2)17(14)23-19)20-18(24)21(19)12-13-7-4-3-5-8-13/h3-10,15H,11-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSINZXQDZLSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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